N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, an oxadiazole ring, and a pyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the thioacetamide linkage under controlled conditions, such as using a base catalyst and specific solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The acetylamino and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyphenyl): Similar structure with a hydroxyphenyl group instead of the oxadiazole and pyridine rings.
Acetamide, N-(4-aminophenyl): Contains an aminophenyl group, lacking the oxadiazole and pyridine rings.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Features a dimethoxyphenyl group, differing significantly in structure.
Uniqueness
N-(4-acetamidophenyl)-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-16-23-19(27-24-16)13-4-9-18(20-10-13)28-11-17(26)22-15-7-5-14(6-8-15)21-12(2)25/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEADVXTEDYWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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